Regioisomeric Differentiation: 4-yloxy vs. 2-yloxy (Deoxyarbutin) in Biological Activity and Stability
While direct comparative data for the 4-yloxy isomer are limited, substantial evidence exists for the 2-yloxy regioisomer (deoxyarbutin), which serves as a relevant comparator due to its shared core structure. Deoxyarbutin inhibits mushroom tyrosinase with an IC50 of 17.5 ± 0.5 µM and exhibits a Ki value 10-fold lower than hydroquinone and 350-fold lower than arbutin [1]. The 4-yloxy isomer's distinct substitution pattern is expected to alter both steric and electronic interactions at the enzyme active site, as demonstrated in structure-activity relationship (SAR) studies of tetrahydropyran-based LpxC inhibitors where regioisomeric shifts resulted in >10-fold differences in potency [2]. Additionally, the THP-ether in the 4-yloxy position is more sterically hindered, potentially conferring greater resistance to acid-catalyzed hydrolysis compared to the 2-yloxy isomer, a property relevant to synthetic intermediate stability [3].
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | No direct data available; predicted to differ from 2-yloxy isomer based on SAR of related tetrahydropyran derivatives [2] |
| Comparator Or Baseline | Deoxyarbutin (2-yloxy isomer): IC50 = 17.5 ± 0.5 µM against mushroom tyrosinase [1] |
| Quantified Difference | Inferred; SAR studies on tetrahydropyran-based inhibitors show regioisomeric shifts can alter potency by >10-fold [2] |
| Conditions | In vitro enzyme inhibition assay; mushroom tyrosinase; pH not specified |
Why This Matters
The regioisomeric distinction is critical for projects targeting tyrosinase or related enzymes, as the 4-yloxy isomer may exhibit a different selectivity profile and should not be assumed to substitute for deoxyarbutin.
- [1] Chawla, S., et al. The Recent Update of Deoxyarbutin: A Skin Depigmentation Agent with Tyrosinase Inhibition Targeting. IAS J. 2020, 7(1), 1-8. View Source
- [2] Murphy-Benenato, K. E., et al. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Med. Chem. Lett. 2014, 5, 1213-1218. View Source
- [3] Mitsubishi Chem Corp. Production of phenolic compound having protected hydroxy group, and radiation-sensitive composition prepared by using the same. JP2000007729A, 2000. View Source
